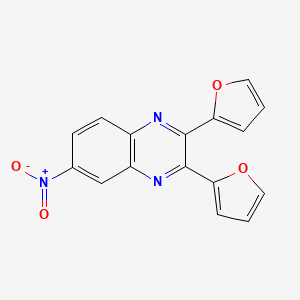

![molecular formula C17H21N3O4 B5548484 5-甲基-1-(4-甲基苯基)-4-[(2-氧代-1,3-恶唑烷-3-基)乙酰]-2-哌嗪酮](/img/structure/B5548484.png)

5-甲基-1-(4-甲基苯基)-4-[(2-氧代-1,3-恶唑烷-3-基)乙酰]-2-哌嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazolidinones represent a novel class of synthetic antibacterial agents characterized by a distinctive mechanism of action against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, as well as selected anaerobic organisms (Tucker et al., 1998). The compound shares this class's core structural features, which contribute to its biological activity.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves multi-step chemical reactions, starting from β-(alkylamino)alcohols, (alkylamino)acetonitriles, (alkylamino)esters, or (alkylamino)methyl phosphonates. A notable synthetic approach for similar compounds involves Dieckmann cyclization to form piperazine-2,5-diones, highlighting the versatility and complexity of synthesizing these molecules (Aboussafy & Clive, 2012).

Molecular Structure Analysis

Oxazolidinone compounds' molecular structure is critical to their mechanism of action. The core oxazolidinone ring contributes to the molecule's binding affinity to bacterial ribosomes, inhibiting protein synthesis. Structural modifications, such as substituting the piperazinyl ring with heteroaromatic rings like pyridine or diazene, have been explored to enhance antibacterial properties (Tucker et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of oxazolidinone derivatives involves interactions at the oxazolidinone ring and the piperazine moiety. Reactions such as acetylation and the introduction of thiocarbamyl groups have been studied to modify the compound's pharmacological profile and improve its therapeutic potential (Forfar et al., 1997; Tung, 1957).

科学研究应用

抗菌活性

- 恶唑烷酮衍生物:这些化合物,包括 U-100592 和 U-100766 等类似物,对多种临床重要的人类病原体(包括耐甲氧西林金黄色葡萄球菌、肺炎链球菌和结核分枝杆菌)表现出显着的体外抗菌活性 (Zurenko 等人,1996 年)。

- 苯并呋喃衍生物:这些新型化合物对易感和耐药革兰氏阳性致病菌表现出强大的体外抗菌活性 (Mekky & Sanad,2020 年)。

抗肿瘤和抗病毒特性

- 恶唑烷和恶唑烷酮衍生物:其中一些化合物表现出中等的抗肿瘤活性,特别是那些具有 5-(1-苯基-4-哌嗪基)甲基取代的化合物 (Chaimbault 等人,1999 年)。

合成和表征

- 新型合成:已经开发出创新方法来合成该化合物的衍生物,包括哌嗪/吗啉部分 (Bhat 等人,2018 年)。

- 杂质表征:液相色谱-质谱法已用于确定相关恶唑烷酮衍生物的杂质谱,这对于药物开发至关重要 (Thomasberger 等人,1999 年)。

在癌症研究中的应用

- 抗癌特性:哌嗪骨架和相关衍生物已显示出抑制增殖和诱导癌细胞凋亡的潜力,例如人宫颈癌 HeLa 细胞 (Khanam 等人,2018 年)。

属性

IUPAC Name |

3-[2-[2-methyl-4-(4-methylphenyl)-5-oxopiperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-12-3-5-14(6-4-12)20-9-13(2)19(11-16(20)22)15(21)10-18-7-8-24-17(18)23/h3-6,13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUJODGQJFYAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)CN2CCOC2=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)

![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)

![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

![2-{4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5548445.png)

![6-methoxy-3-methyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5548476.png)

![2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)

![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![7-chloro-4-[(8-fluoro-2-quinolinyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5548496.png)

![4-oxo-4-{[2-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5548513.png)